(1S,2S)-1-Amino-1-(1,3-thiazol-2-YL)propan-2-OL
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Overview
Description
(1S,2S)-1-Amino-1-(1,3-thiazol-2-YL)propan-2-OL is a chiral compound that features an amino group, a thiazole ring, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-Amino-1-(1,3-thiazol-2-YL)propan-2-OL typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reaction of a thiazole derivative with a chiral amino alcohol under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-Amino-1-(1,3-thiazol-2-YL)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted thiazole derivatives.
Scientific Research Applications
(1S,2S)-1-Amino-1-(1,3-thiazol-2-YL)propan-2-OL has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,2S)-1-Amino-1-(1,3-thiazol-2-YL)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
- (1S,2S)-1,2-Diaminocyclohexane
- (1R,2R)-1,2-Diaminocyclohexane
- (1S)-trans-1,2-Cyclohexanediamine
Uniqueness
Compared to similar compounds, (1S,2S)-1-Amino-1-(1,3-thiazol-2-YL)propan-2-OL stands out due to its thiazole ring, which imparts unique electronic and steric properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or in the synthesis of complex chiral molecules.
Properties
Molecular Formula |
C6H10N2OS |
---|---|
Molecular Weight |
158.22 g/mol |
IUPAC Name |
(1S,2R)-1-amino-1-(1,3-thiazol-2-yl)propan-2-ol |
InChI |
InChI=1S/C6H10N2OS/c1-4(9)5(7)6-8-2-3-10-6/h2-5,9H,7H2,1H3/t4-,5+/m1/s1 |
InChI Key |
QWDNYLFSFTUIKH-UHNVWZDZSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C1=NC=CS1)N)O |
Canonical SMILES |
CC(C(C1=NC=CS1)N)O |
Origin of Product |
United States |
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